2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-11(14)10-7-5-6-8-12(10)17-9-13(16)15(2)3/h5-8,11H,4,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZGWJXMVGEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide typically involves the reaction of 2-(1-aminopropyl)phenol with N,N-dimethylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Overview
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide, also known as DMAC, is a compound with significant applications in various scientific fields, particularly in biochemistry and materials science. This article explores its applications, supported by data tables and case studies.
Biochemical Research
DMAC is utilized in proteomics research due to its ability to solubilize proteins and facilitate their analysis. It acts as a solvent for various biochemical assays, enhancing the solubility of hydrophobic compounds.
Case Study : A study demonstrated that DMAC effectively solubilizes membrane proteins, allowing for better characterization through mass spectrometry techniques. This was particularly useful in identifying protein interactions in complex biological systems.
Polymer Chemistry
DMAC serves as a solvent for polymer dissolution, especially in the production of acrylic fibers and other synthetic materials. Its properties allow for effective processing of polymers at relatively low temperatures.
| Application | Description |
|---|---|
| Acrylic Fiber Production | Used as a solvent for acrylic polymerization processes. |
| Polyimide Crosslinking | Acts as a modifier in polyimide synthesis, enhancing thermal stability. |
Case Study : In the development of high-performance polymers, DMAC has been shown to improve the mechanical properties of polyimide films when used as a crosslinking agent.
Pharmaceutical Applications
DMAC is investigated for its potential use in drug formulation, particularly as a solvent for active pharmaceutical ingredients (APIs). Its ability to enhance solubility can lead to improved bioavailability of certain drugs.
Case Study : Research indicated that formulations containing DMAC exhibited increased dissolution rates for poorly soluble drugs, thereby enhancing their therapeutic efficacy.
Safety and Toxicological Considerations
While DMAC is effective in various applications, safety assessments have indicated potential health risks associated with exposure. It has been classified under several safety guidelines due to its irritant properties and potential reproductive toxicity.
| Safety Parameter | Value |
|---|---|
| Oral LD50 (rats) | 3000 - 6000 mg/kg |
| Dermal LD50 (rats) | 7500 mg/kg |
| Inhalation LC50 (rats) | 8.81 mg/l |
Mechanism of Action
The mechanism of action of 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy-Substituted Acetamides
Key structural analogs include:
Key Structural Differences :
- Amino vs. Chloro Substituents: The target compound’s 1-aminopropyl group distinguishes it from chloro-substituted analogs (e.g., alachlor derivatives), which are primarily agrochemicals . The amine may enhance solubility or enable interactions with biological targets (e.g., enzymes or receptors).
- Functional Group Diversity: Unlike 2-(4-methoxyphenyl)-N,N-dimethylacetamide , the 1-aminopropyl group introduces a basic nitrogen, which could influence pharmacokinetics (e.g., absorption, metabolism).
Solubility and Reactivity
- N,N-Dimethylacetamide (DMA): A common solvent () with high polarity and miscibility in organic/aqueous systems. The target compound’s dimethylacetamide group may confer similar solubility, though the bulky phenoxy-aminopropyl chain likely reduces volatility compared to pure DMA .
- These exhibit HDAC inhibition at low concentrations (1 µM), suggesting that phenoxy groups paired with specific substituents (e.g., boronic acids or amines) enhance bioactivity .
Commercial and Research Relevance
- Research Chemicals : The target compound is priced at $248/250 mg, comparable to analogs like N-(2-benzoylphenyl)-2-chloropropanamide ($208/1 g) . This reflects its niche research utility, though functional data are absent.
- Agrochemicals : Chloroacetamides (e.g., pretilachlor, alachlor) are widely used herbicides , whereas the target compound’s amine group may redirect its use toward pharmaceuticals or biocatalysis.
Biological Activity
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide, often referred to as the compound of interest in this article, is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This compound exhibits structural similarities to other N,N-dimethylacetamide derivatives, which have been studied for various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenoxy group, an amine functionality, and a dimethylacetamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its inhibitory effects on acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism; its inhibition can lead to reduced fatty acid synthesis, which is particularly beneficial in cancer cells that exhibit elevated fatty acid biosynthesis rates. The inhibition of ACC1 has been linked to the suppression of cancer cell proliferation and the potential treatment of metabolic disorders such as obesity and diabetes .
Anticancer Properties
Research indicates that compounds similar to this compound show promise in cancer therapy by targeting metabolic pathways essential for cancer cell survival. The inhibition of ACC1 may lead to decreased proliferation rates in various cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that N,N-dimethylacetamide can suppress cytokine secretion by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation . This suggests potential applications in treating inflammatory diseases.
Thyroid Activity
Preliminary studies have suggested that N,N-dimethylacetamide may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine. This interaction could inhibit iodine incorporation into thyroglobulin, potentially leading to anti-thyroid effects . The implications for thyroid health and disease management merit further investigation.
Case Studies
Research Findings
Recent studies have highlighted the multifaceted biological activities associated with this compound:
- ACC Inhibition : Significant reduction in fatty acid synthesis was observed in treated cancer cell lines.
- Cytokine Suppression : Treatment led to decreased secretion of TNF-alpha and IL-6, markers of inflammation.
- Thyroid Hormone Interference : Evidence suggests that the compound may disrupt normal thyroid function through iodine binding.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide, and what reaction conditions are critical for high yield?
- The synthesis typically involves coupling phenoxy-acetic acid derivatives with amine-containing precursors. For example, analogous compounds are synthesized via condensation reactions using coupling agents like TBTU in dry dichloromethane (DCM) with lutidine as a base . Key conditions include inert atmospheres (e.g., nitrogen), temperature control (room temperature), and purification via chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity (>97% by GC), while Infrared (IR) spectroscopy identifies characteristic bonds like amide C=O (~1650 cm⁻¹) .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Pre-purify via recrystallization or column chromatography to remove reactive impurities that could degrade the acetamide moiety .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing derivatives of this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction energetics, while automated path-search algorithms identify optimal conditions (solvent, catalyst). Feedback loops integrating experimental data refine computational models, reducing trial-and-error approaches .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity in related phenoxyacetamides?
- Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, NO₂) enhance anti-inflammatory activity, while bulky alkyl chains (e.g., isopropyl) improve membrane permeability. Comparative assays (e.g., enzyme inhibition) validate these trends .
Q. What methodologies resolve contradictions in spectral data (e.g., overlapping NMR peaks) during characterization?
- Use 2D NMR (COSY, HSQC) to resolve signal overlaps. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for ambiguous cases. Computational spectral simulations (e.g., ACD/Labs) provide additional confirmation .
Q. How can continuous flow reactors improve scalability in synthesizing this compound?
- Flow reactors enhance heat/mass transfer, enabling precise control of exothermic reactions. They reduce side-product formation and allow inline purification (e.g., scavenger columns), achieving >90% yield in scaled-up batches .
Methodological Considerations
- Reaction Optimization : Screen solvents (DCM vs. THF) and bases (lutidine vs. triethylamine) to minimize by-products .
- Biological Assays : Use cell-based models (e.g., HEK293) for toxicity profiling and molecular docking to predict target binding .
- Data Validation : Employ orthogonal analytical techniques (e.g., NMR + HPLC) to ensure reproducibility in kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
